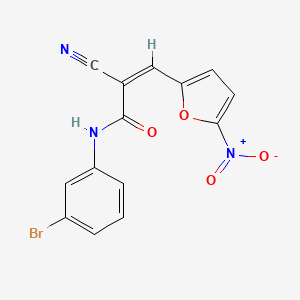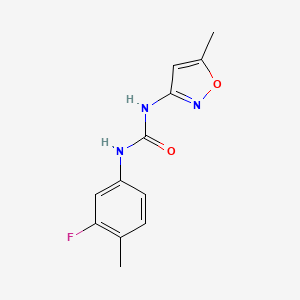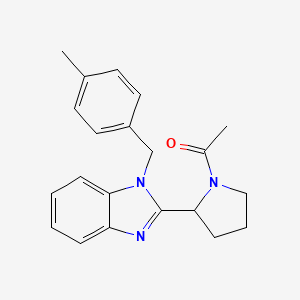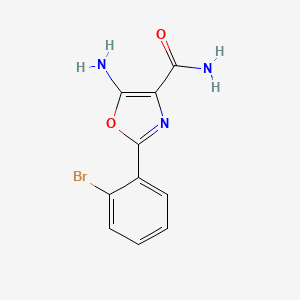
N-(3-bromophenyl)-2-cyano-3-(5-nitro-2-furyl)acrylamide
Descripción general
Descripción
N-(3-bromophenyl)-2-cyano-3-(5-nitro-2-furyl)acrylamide, commonly known as BFA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development, cancer therapy, and medical imaging. BFA is a small molecule inhibitor that can selectively target cancer cells and induce cell death.
Mecanismo De Acción
BFA inhibits the proteasome activity by binding to the active site of the proteasome. The proteasome is responsible for the degradation of intracellular proteins, including those that regulate cell cycle and apoptosis. Inhibition of the proteasome activity leads to the accumulation of misfolded proteins and activation of the unfolded protein response, which ultimately leads to apoptosis.
Biochemical and Physiological Effects:
BFA has been shown to induce cell death in various cancer cell lines, including breast cancer, prostate cancer, and leukemia cells. BFA has also been shown to sensitize cancer cells to chemotherapy drugs such as paclitaxel and doxorubicin. In addition, BFA has been used as a tool in medical imaging to detect proteasome activity in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using BFA in lab experiments is its selectivity towards cancer cells. BFA can induce cell death in cancer cells while sparing normal cells. Another advantage is its potential to enhance the efficacy of chemotherapy drugs. However, one of the limitations of using BFA is its cytotoxicity at high concentrations, which can affect the viability of normal cells. In addition, the mechanism of action of BFA is not fully understood, which can limit its application in drug development.
Direcciones Futuras
There are several future directions for the research on BFA. One direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to investigate the mechanism of action of BFA in more detail to identify potential targets for drug development. In addition, the use of BFA in combination with other drugs or therapies can be explored to enhance its efficacy and reduce its cytotoxicity. Finally, the development of BFA derivatives with improved pharmacokinetic properties can be pursued to increase its clinical potential.
Conclusion:
In conclusion, BFA is a small molecule inhibitor that has potential applications in cancer therapy, drug development, and medical imaging. Its selectivity towards cancer cells and ability to enhance the efficacy of chemotherapy drugs make it a promising candidate for further research. However, its cytotoxicity at high concentrations and limited understanding of its mechanism of action pose challenges for its application. Further research is needed to optimize its synthesis, investigate its mechanism of action, and explore its potential in combination therapies and derivative development.
Aplicaciones Científicas De Investigación
BFA has been extensively studied for its potential applications in cancer therapy. It has been shown to selectively induce apoptosis in cancer cells by inhibiting the proteasome activity. BFA can also enhance the efficacy of chemotherapy drugs by sensitizing cancer cells to the drugs. In addition, BFA has been used as a tool in medical imaging to detect proteasome activity in vivo.
Propiedades
IUPAC Name |
(Z)-N-(3-bromophenyl)-2-cyano-3-(5-nitrofuran-2-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrN3O4/c15-10-2-1-3-11(7-10)17-14(19)9(8-16)6-12-4-5-13(22-12)18(20)21/h1-7H,(H,17,19)/b9-6- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFMSEBAWIAVEFN-TWGQIWQCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC(=O)C(=CC2=CC=C(O2)[N+](=O)[O-])C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)NC(=O)/C(=C\C2=CC=C(O2)[N+](=O)[O-])/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{4-[(4-tert-butylbenzoyl)amino]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B4706692.png)
![[4-({4-oxo-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid](/img/structure/B4706694.png)

![5-{3,5-dichloro-4-[(3-fluorobenzyl)oxy]benzylidene}-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B4706710.png)
![2-(2-chloro-5-methoxyphenyl)-8,9-dihydro-7H-cyclopenta[e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4706713.png)
![5-ethyl-N'-({1-[3-(trifluoromethyl)benzyl]-1H-indol-3-yl}methylene)-3-thiophenecarbohydrazide](/img/structure/B4706719.png)

![ethyl N-({[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)glycinate](/img/structure/B4706731.png)
![4-[(2-methylbenzyl)(methylsulfonyl)amino]-N-[3-(methylthio)phenyl]benzamide](/img/structure/B4706740.png)
![N-(2-methoxyethyl)-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4706742.png)
![2,4-dichloro-N-({[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4706743.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-(2-methylbenzyl)glycinamide](/img/structure/B4706754.png)
![methyl 2-{[(2-{[(4-methylbenzyl)thio]acetyl}hydrazino)carbonothioyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4706764.png)
